西那卡塞杂质 C

描述

Dehydro Cinacalcet Hydrochloride is an impurity of Cinacalcet Hydrochloride. Cinacalcet is used in clinical trial in secondary hyperparathyroidism.

科学研究应用

药物质量控制

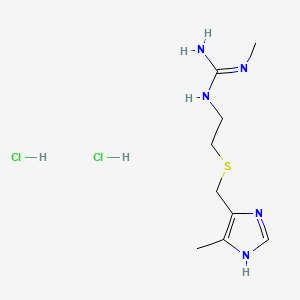

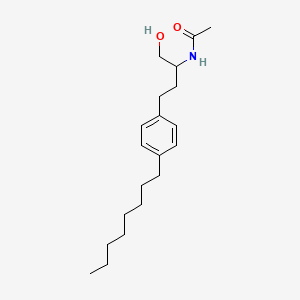

西那卡塞杂质 C 在药物质量控制中至关重要。 已开发出使用反相超高效液相色谱 (RP-UPLC) 的稳定性指示方法来量化活性药物成分 (API) 和制剂中的this compound 等杂质 {svg_1}。这确保了像西那卡塞盐酸盐这样的药物的安全性和有效性,这些药物用于治疗继发性甲状旁腺功能亢进等疾病。

方法开发和验证

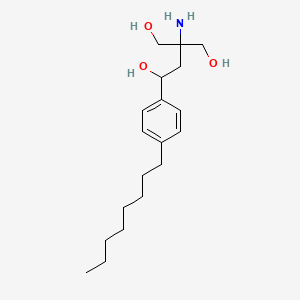

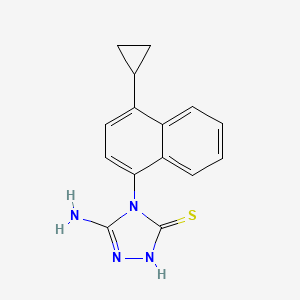

该化合物用于方法开发和验证过程。 研究人员已建立了检测和量化this compound 的方法,以确保分析方法符合精确度、准确度和特异性的监管标准 {svg_2}。这对新药的批准和维护现有药物的完整性至关重要。

应力测试

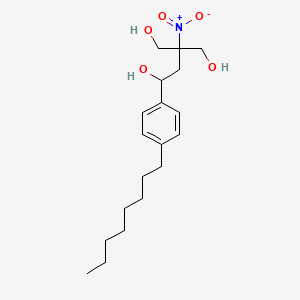

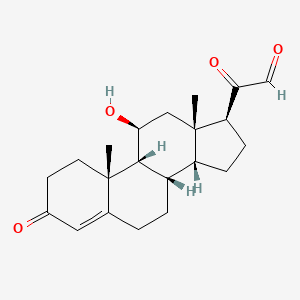

This compound 在应力测试中发挥作用,在应力测试中,将药物化合物置于极端条件下以研究其降解产物 {svg_3}。了解西那卡塞及其杂质在各种条件下的降解方式对于预测货架期和确保药物稳定性至关重要。

法规遵从

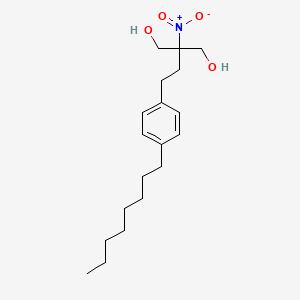

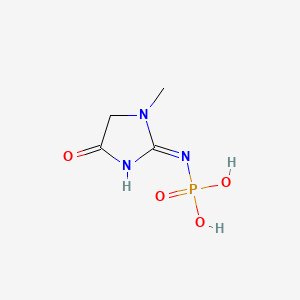

在制药行业,遵守国际指南是强制性的。 This compound 用于证明分析方法可以根据国际协调理事会 (ICH) 指南检测和量化杂质 {svg_4}。这是药物审批过程中的一个关键步骤。

合成过程监测

监测西那卡塞的合成过程涉及跟踪this compound 等杂质。它有助于优化合成路线,以最大程度地减少杂质并最大化产量。 识别和控制此类杂质对于生产高质量药物至关重要 {svg_5}。

药代动力学研究

This compound 可用于药代动力学研究,以了解西那卡塞的代谢和排泄。 通过研究杂质,研究人员可以深入了解药物在体内的行为,这对剂量和安全性评估至关重要 {svg_6}。

作用机制

Target of Action

Cinacalcet Impurity C, also known as “3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine” or “(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine”, primarily targets the calcium-sensing receptors (CaSRs) . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet Impurity C acts as a calcimimetic . It increases the sensitivity of the CaSRs to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet Impurity C is the regulation of calcium homeostasis . By inhibiting PTH secretion, it prevents the mobilization of calcium from bone and reabsorption of calcium in the kidneys, thereby reducing serum calcium levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary molecular effect of Cinacalcet Impurity C is the increased sensitivity of CaSRs, leading to decreased PTH secretion . On a cellular level, this results in decreased mobilization of calcium from bone and decreased reabsorption of calcium in the kidneys, leading to a decrease in serum calcium levels .

Action Environment

The action of Cinacalcet Impurity C can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Moderate or severe hepatic impairment can increase the exposure to the drug . Therefore, the patient’s hepatic and renal function, as well as their diet, can influence the drug’s action, efficacy, and stability.

属性

IUPAC Name |

(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYGIZJPNJFYOP-IQIBNGDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC=CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC/C=C/C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)